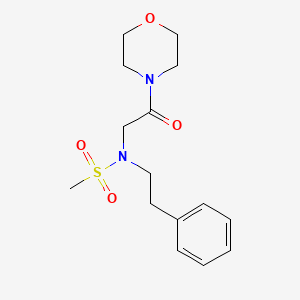
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thienyl-substituted acrylamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. In
科学的研究の応用
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a potent inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the potential anti-cancer activity of this compound. Several studies have shown that 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
作用機序
The mechanism of action of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that this compound inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide have been reported. For example, this compound has been shown to decrease the activity of carbonic anhydrase in vitro, which could have implications for the regulation of acid-base balance in the body. In addition, this compound has been shown to induce apoptosis in cancer cells, which could have implications for the development of new anti-cancer drugs.
実験室実験の利点と制限
One advantage of using 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide in lab experiments is its potency as an inhibitor of certain enzymes and its potential anti-cancer activity. This compound could be useful in the development of new drugs for the treatment of conditions such as glaucoma, epilepsy, and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and use of appropriate safety precautions are necessary to minimize the risk of exposure to this compound.
将来の方向性
There are several future directions for research on 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity as an inhibitor of certain enzymes and as an anti-cancer agent.
Another area of interest is the investigation of the potential toxicity of this compound and its effects on the environment. Studies are needed to determine the potential risks associated with the use of this compound in lab experiments and to develop appropriate safety guidelines for handling and disposal.
Conclusion:
In conclusion, 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with the use of this compound in scientific research.
合成法
The synthesis of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been described in several research articles. One common method involves the reaction of 2-thienylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiomorpholine to form the thiomorpholinylcarbonothioyl derivative. Finally, the acrylamide moiety is introduced by reacting the thiomorpholinylcarbonothioyl derivative with acryloyl chloride. The resulting compound can be purified by column chromatography or recrystallization.
特性
IUPAC Name |
(E)-N-(thiomorpholine-4-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS3/c15-11(4-3-10-2-1-7-18-10)13-12(16)14-5-8-17-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGISDQEHZFCR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)


![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)

